((p-(Benzyloxy)phenoxy)methyl)oxirane
Overview
Description
((p-(Benzyloxy)phenoxy)methyl)oxirane is an organic compound with the molecular formula C16H16O3 and a molecular weight of 256.3 g/mol . It is known for its applications in the synthesis of various adrenergic agents, including beta-adrenergic blocking agents, β1-adrenoceptor ligands, and β-adrenergic agonists .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((p-(Benzyloxy)phenoxy)methyl)oxirane typically involves the reaction of p-(benzyloxy)phenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring . The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Organic solvents like dichloromethane or toluene
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with temperature and pressure control
Purification: Techniques such as distillation, crystallization, and chromatography to ensure high purity
Quality Control: Rigorous testing to meet industrial standards
Chemical Reactions Analysis
Types of Reactions
((p-(Benzyloxy)phenoxy)methyl)oxirane undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding diols or carboxylic acids
Reduction: Reduction reactions can yield alcohols or alkanes
Substitution: Nucleophilic substitution reactions can replace the oxirane ring with other functional groups
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride
Substitution: Nucleophiles like amines, thiols, or halides
Major Products
Oxidation: Diols, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted phenoxy compounds
Scientific Research Applications
((p-(Benzyloxy)phenoxy)methyl)oxirane is widely used in scientific research due to its versatility:
Chemistry: Used as a reagent in the synthesis of complex organic molecules
Biology: Studied for its potential interactions with biological molecules
Medicine: Investigated for its role in developing adrenergic agents
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of ((p-(Benzyloxy)phenoxy)methyl)oxirane involves its interaction with molecular targets such as adrenergic receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can modulate the activity of adrenergic receptors, influencing physiological responses.
Comparison with Similar Compounds
Similar Compounds
- ((p-(Methoxy)phenoxy)methyl)oxirane
- ((p-(Ethoxy)phenoxy)methyl)oxirane
- ((p-(Propoxy)phenoxy)methyl)oxirane
Uniqueness
((p-(Benzyloxy)phenoxy)methyl)oxirane is unique due to its specific benzyloxy substituent, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and interaction profiles, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-[(4-phenylmethoxyphenoxy)methyl]oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-2-4-13(5-3-1)10-17-14-6-8-15(9-7-14)18-11-16-12-19-16/h1-9,16H,10-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDXZYUGDXYSJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40950898 | |
Record name | 2-{[4-(Benzyloxy)phenoxy]methyl}oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40950898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28150-30-3 | |
Record name | 2-[[4-(Phenylmethoxy)phenoxy]methyl]oxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28150-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ((p-(Benzyloxy)phenoxy)methyl)oxirane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028150303 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-{[4-(Benzyloxy)phenoxy]methyl}oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40950898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [[p-(benzyloxy)phenoxy]methyl]oxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.412 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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